molecular formula C13H20O2 B1274173 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene CAS No. 84697-14-3

1-(tert-Butoxy)-4-(2-methoxyethyl)benzene

Cat. No.: B1274173
CAS No.: 84697-14-3
M. Wt: 208.3 g/mol
InChI Key: HBOCSQWJBVYGQZ-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-4-(2-methoxyethyl)benzene is an organic compound characterized by the presence of a tert-butoxy group and a methoxyethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl alcohol and 2-methoxyethyl chloride react with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy or methoxyethyl groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkylated benzene derivatives.

    Substitution: Various substituted benzene compounds depending on the nucleophile used.

Scientific Research Applications

1-(tert-Butoxy)-4-(2-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in steric interactions, while the methoxyethyl group can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s reactivity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

    1-(tert-Butoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxyethyl group.

    1-(tert-Butoxy)-4-ethylbenzene: Contains an ethyl group instead of a methoxyethyl group.

    1-(tert-Butoxy)-4-(2-hydroxyethyl)benzene: Features a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness: 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene is unique due to the presence of both tert-butoxy and methoxyethyl groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for specific applications in organic synthesis and material science.

Properties

IUPAC Name

1-(2-methoxyethyl)-4-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-13(2,3)15-12-7-5-11(6-8-12)9-10-14-4/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOCSQWJBVYGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233705
Record name 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene
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Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84697-14-3
Record name 1-(1,1-Dimethylethoxy)-4-(2-methoxyethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84697-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084697143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butoxy)-4-(2-methoxyethyl)benzene
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